molecular formula C7H13N B12996391 (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine

(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine

Cat. No.: B12996391
M. Wt: 111.18 g/mol
InChI Key: JEPPYVOSGKWVSJ-ACZMJKKPSA-N
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Description

(1S,2S,4S)-bicyclo[221]heptan-2-amine is a bicyclic amine compound with a unique structure that includes a seven-membered ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine can be achieved through several synthetic routes. One common method involves the epimerization–lactamization cascade of functionalized (2S,4R)-4-aminoproline methyl esters. This process includes 2-epimerization under basic conditions, followed by intramolecular aminolysis to form bridged lactam intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions depend on the desired transformation and the nature of the substituents involved.

Major Products Formed

The major products formed from these reactions include various substituted and functionalized derivatives of this compound, which can be used as intermediates in further synthetic applications.

Scientific Research Applications

(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a chiral ligand in asymmetric synthesis.

    Biology: Its derivatives are studied for their potential biological activities and interactions with biological targets.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including as drug candidates for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine is unique due to its specific stereochemistry and the potential for diverse chemical modifications. Its structure allows for various functionalizations, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C7H13N

Molecular Weight

111.18 g/mol

IUPAC Name

(1S,2S,4S)-bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2/t5-,6-,7-/m0/s1

InChI Key

JEPPYVOSGKWVSJ-ACZMJKKPSA-N

Isomeric SMILES

C1C[C@H]2C[C@H]1C[C@@H]2N

Canonical SMILES

C1CC2CC1CC2N

Origin of Product

United States

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